molecular formula C10H12N2O2 B12989780 N-Cyclopropyl-N-(pyridin-4-yl)glycine

N-Cyclopropyl-N-(pyridin-4-yl)glycine

Cat. No.: B12989780
M. Wt: 192.21 g/mol
InChI Key: VAYJCOHQDZCHEX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(pyridin-4-yl)glycine is a heterocyclic glycine derivative featuring a cyclopropyl group and a pyridin-4-yl substituent on the glycine backbone. Its molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 213.22 g/mol. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines rigidity (cyclopropane) with hydrogen-bonding capabilities (pyridine and carboxylate groups). Structural validation methods, such as those implemented in SHELXL and WinGX , are critical for confirming its crystallographic parameters.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-[cyclopropyl(pyridin-4-yl)amino]acetic acid

InChI

InChI=1S/C10H12N2O2/c13-10(14)7-12(8-1-2-8)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2,(H,13,14)

InChI Key

VAYJCOHQDZCHEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC(=O)O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(pyridin-4-yl)glycine typically involves the reaction of cyclopropylamine with pyridine-4-carboxaldehyde, followed by the addition of glycine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems can further enhance the production process by reducing human error and increasing throughput.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(pyridin-4-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in dry solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions usually conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or halogen used.

Scientific Research Applications

N-Cyclopropyl-N-(pyridin-4-yl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(pyridin-4-yl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analogs of N-Cyclopropyl-N-(pyridin-4-yl)glycine include derivatives where the pyridine ring is replaced by other heterocycles or functional groups. A key example is n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine (CAS 1466453-23-5), which substitutes the pyridine with a 4-ethyl-1,2,3-thiadiazole moiety and adds a carbonyl group .

Table 1: Comparative Properties
Property This compound n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine
Molecular Formula C₁₀H₁₁N₃O₂ C₁₀H₁₃N₃O₃S
Molecular Weight 213.22 g/mol 255.29 g/mol
Key Functional Groups Pyridine, cyclopropyl, glycine Thiadiazole, cyclopropyl, carbonyl, glycine
Polarity Moderate (pyridine enhances polarity) Lower (thiadiazole and ethyl groups reduce solubility)
Applications Medicinal chemistry (e.g., enzyme inhibition) Heterocyclic building blocks in organic synthesis

Physicochemical Properties

  • Solubility: The pyridine ring in this compound enhances solubility in polar solvents like water or ethanol, whereas the thiadiazole analog’s sulfur-containing heterocycle and ethyl group reduce polarity, favoring organic solvents .
  • Stability : The cyclopropyl group in both compounds confers metabolic stability, but the thiadiazole’s electron-deficient nature may increase reactivity under acidic conditions.

Crystallographic Analysis

Structural refinements of such compounds often employ programs like SHELXL for high-precision bond-length and angle calculations . For instance, the thiadiazole analog’s crystal structure (C₁₀H₁₃N₃O₃S) would require validation via tools like PLATON , ensuring accurate anisotropic displacement parameters.

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